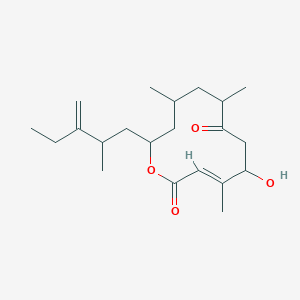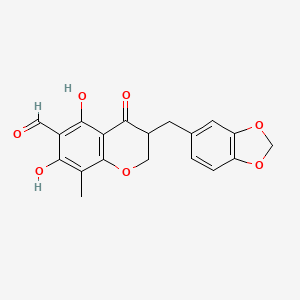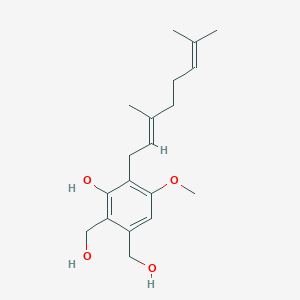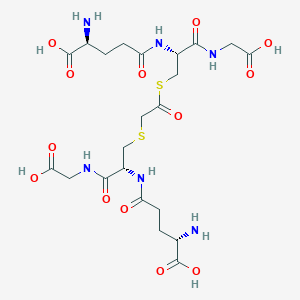
2-(S-Glutathionyl)acetyl glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(S-Glutathionyl)acetyl glutathione belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. 2-(S-Glutathionyl)acetyl glutathione is considered to be a practically insoluble (in water) and relatively neutral molecule.
2-(S-Glutathionyl)acetyl glutathione is a peptide.
Applications De Recherche Scientifique
Glutathione Metabolism and Health Implications
Glutathione, including forms like 2-(S-Glutathionyl)acetyl glutathione, plays a significant role in antioxidant defense, nutrient metabolism, and regulation of cellular events. It's involved in various physiological processes such as gene expression, cell proliferation, apoptosis, cytokine production, and immune response. Its deficiency is linked to diseases like Alzheimer's, Parkinson's, liver disease, and diabetes (Wu et al., 2004).
Posttranslational Modification and Enzyme Regulation
2-(S-Glutathionyl)acetyl glutathione is involved in posttranslational modifications, such as glutathionylation, affecting enzyme activities. For example, glutathionylation of Glyoxalase 1 (Glo1) inhibits its activity, impacting glucose metabolism in cells (Birkenmeier et al., 2010).
Neurodegenerative Diseases
2-(S-Glutathionyl)acetyl glutathione, through its role in glutathione metabolism, may have implications in neurodegenerative diseases. N-acetylcysteine, a precursor of glutathione, shows promise in therapies for neurodegenerative and mental health diseases due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Psychiatric Disorders
Glutathione precursors, like N-acetylcysteine, are being explored for their potential in treating psychiatric disorders. These compounds may exert effects beyond being antioxidants, modulating neurotropic and inflammatory pathways (Dean et al., 2011).
Protein Regulation in Cyanobacteria
Research on cyanobacteria has revealed that glutathionylation constitutes a major mechanism for regulating metabolism under oxidative stress conditions. This highlights the significance of 2-(S-Glutathionyl)acetyl glutathione in broader biological contexts (Chardonnet et al., 2015).
Antioxidant Therapy
N-acetylcysteine, related to glutathione metabolism, has been used as an antidote for cysteine/glutathione deficiency in various conditions, underscoring the therapeutic importance of maintaining glutathione levels (Atkuri et al., 2007).
Redox-Dependent Regulation in Cells
S-Glutathionylation, involving compounds like 2-(S-Glutathionyl)acetyl glutathione, is a regulatory device from bacteria to humans. It serves to regulate cellular processes and prevent irreversible oxidation of protein thiols (Dalle-Donne et al., 2009).
Propriétés
Nom du produit |
2-(S-Glutathionyl)acetyl glutathione |
|---|---|
Formule moléculaire |
C22H34N6O13S2 |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N6O13S2/c23-10(21(38)39)1-3-14(29)27-12(19(36)25-5-16(31)32)7-42-9-18(35)43-8-13(20(37)26-6-17(33)34)28-15(30)4-2-11(24)22(40)41/h10-13H,1-9,23-24H2,(H,25,36)(H,26,37)(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,38,39)(H,40,41)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
QEJUVDVAWJBQIG-CYDGBPFRSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSCC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSCC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)
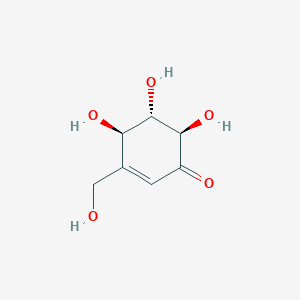
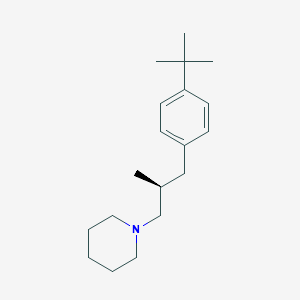
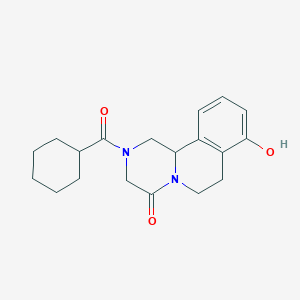
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
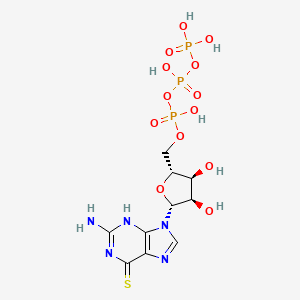
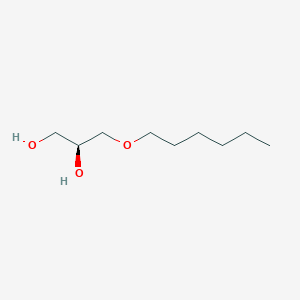
![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
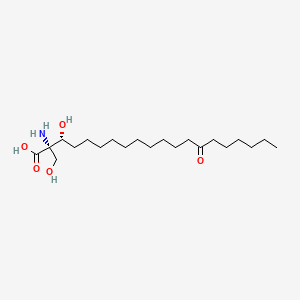
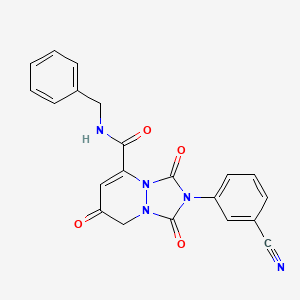
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
